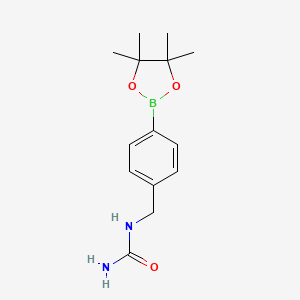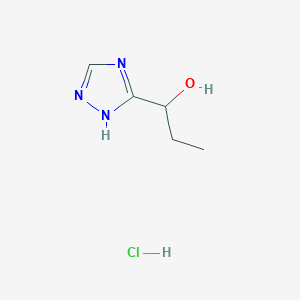
4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'IMPA' and has a molecular weight of 308.1 g/mol. It is a heterocyclic compound that contains an iodine atom, a carboxylic acid group, and a pyrazole ring.
Applications De Recherche Scientifique
Oxidative Iodination of Pyrazoles
Research by Vasilevskii and Shvartsberg (1980) demonstrated the oxidative iodination of N-methylpyrazoles, which could undergo substitutive iodination to form 4-iodo derivatives or polyiodo derivatives under certain conditions. This method highlights the chemical versatility of pyrazole derivatives for further functionalization, including compounds similar to 4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid (Vasilevskii & Shvartsberg, 1980).
Coordination Polymers
Cheng et al. (2017) synthesized a series of coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, demonstrating the potential of pyrazole derivatives in constructing complex structures with metal ions. These polymers exhibited unique chiral properties and could be relevant for materials science applications (Cheng et al., 2017).
Synthesis and Structural Diversity
The synthesis and structural analysis of pyrazole derivatives, as illustrated by Yıldırım, Kandemirli, and Demir (2005), provide insights into the functionalization reactions of pyrazole carboxylic acids. These findings can be instrumental in designing novel compounds with tailored properties for specific applications (Yıldırım, Kandemirli, & Demir, 2005).
Electrosynthesis and Iodination
Lyalin and Petrosyan (2013, 2010) developed methods for the electrosynthesis and iodination of pyrazoles, including 4-iodo-substituted pyrazoles, in heterophase and aqueous mediums. These studies underscore the potential for environmentally friendly and efficient synthetic routes for creating iodinated pyrazole derivatives (Lyalin & Petrosyan, 2013); (Lyalin & Petrosyan, 2010).
Propriétés
IUPAC Name |
4-iodo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-4(2)3-5-6(9)7(8(12)13)11-10-5/h4H,3H2,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWDEKYMTXFZOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NN1)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride](/img/structure/B2574094.png)
![N-Ethyl-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2574097.png)

![1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2574099.png)
![1-(3-Propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2574101.png)

![2-Chloro-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B2574106.png)

![N-(5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2574108.png)


![[1,1'-Biphenyl]-4-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2574113.png)

![(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone](/img/structure/B2574117.png)